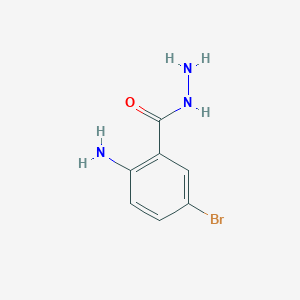![molecular formula C27H21N3O B12121883 2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene](/img/structure/B12121883.png)
2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Metilindolo[2,3-b]quinoxalin-5-il)etoxi]naftaleno es un compuesto orgánico complejo que pertenece a la clase de indoloquinoxalinas. Estos compuestos son conocidos por sus diversas aplicaciones en ciencia de materiales, química medicinal y optoelectrónica. La estructura única de este compuesto, que incluye un núcleo de indoloquinoxalina y una parte de naftaleno, contribuye a sus propiedades químicas y físicas distintivas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[2-(4-Metilindolo[2,3-b]quinoxalin-5-il)etoxi]naftaleno típicamente involucra un proceso de múltiples pasos. Un método común es la reacción de condensación de isatina con o-fenilendiamina, seguida de una posterior funcionalización. Esta reacción a menudo está catalizada por ácidos de Brønsted como ácido acético, fórmico o clorhídrico . Además, se emplean reacciones de acoplamiento cruzado catalizadas por metales de transición y funcionalización directa C-H para introducir varios sustituyentes .
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar el uso de irradiación de microondas para aumentar las tasas de reacción y los rendimientos. Por ejemplo, se han utilizado nanopartículas de CdS dopadas con cobre como catalizadores en condiciones de microondas para lograr altos rendimientos . Las nanopartículas de óxido de cerio (IV) también han demostrado ser efectivas en reacciones similares realizadas en medios acuosos .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[2-(4-Metilindolo[2,3-b]quinoxalin-5-il)etoxi]naftaleno sufre diversas reacciones químicas, incluidas la oxidación, reducción y sustitución. Estas reacciones se ven facilitadas por la presencia de múltiples sitios reactivos dentro de la molécula.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo para oxidar el compuesto.
Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para reducir grupos funcionales específicos.
Sustitución: Se pueden llevar a cabo reacciones de sustitución electrófila y nucleófila utilizando reactivos como halógenos, haluros de alquilo o nucleófilos como aminas y tioles.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinoxalina, mientras que la reducción puede conducir a la formación de compuestos basados en indol.
Aplicaciones Científicas De Investigación
2-[2-(4-Metilindolo[2,3-b]quinoxalin-5-il)etoxi]naftaleno tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: La estructura única del compuesto le permite interactuar con varios objetivos biológicos, lo que lo hace útil en el descubrimiento y desarrollo de fármacos.
Mecanismo De Acción
El mecanismo por el cual 2-[2-(4-Metilindolo[2,3-b]quinoxalin-5-il)etoxi]naftaleno ejerce sus efectos implica su interacción con objetivos moleculares y vías específicas. El núcleo de indoloquinoxalina del compuesto le permite participar en procesos de transferencia de carga intramolecular (ICT), que son cruciales para sus propiedades optoelectrónicas . Además, su capacidad para formar enlaces de hidrógeno e interacciones π-π con moléculas biológicas contribuye a sus actividades farmacológicas .
Comparación Con Compuestos Similares
Compuestos Similares
Indolo[2,3-b]quinoxalina: Un compuesto madre con características estructurales similares pero que carece de la parte de naftaleno.
Quinoxalina: Un heterociclo más simple que contiene nitrógeno con diversas actividades farmacológicas.
Indol: Una estructura fundamental en muchos productos naturales y farmacéuticos.
Singularidad
2-[2-(4-Metilindolo[2,3-b]quinoxalin-5-il)etoxi]naftaleno se destaca por sus estructuras combinadas de indoloquinoxalina y naftaleno, que confieren propiedades electrónicas y fotofísicas únicas. Esto lo hace particularmente valioso en los campos de la optoelectrónica y la química medicinal.
Propiedades
Fórmula molecular |
C27H21N3O |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
7-methyl-6-(2-naphthalen-2-yloxyethyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C27H21N3O/c1-18-7-6-10-22-25-27(29-24-12-5-4-11-23(24)28-25)30(26(18)22)15-16-31-21-14-13-19-8-2-3-9-20(19)17-21/h2-14,17H,15-16H2,1H3 |
Clave InChI |
AKGDLQSYPPXBHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC6=CC=CC=C6C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]-](/img/structure/B12121809.png)

![5,6-Dihydrobenzo[h]quinazolin-4-amine](/img/structure/B12121815.png)


![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12121828.png)

![5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl-](/img/structure/B12121834.png)
![N-tert-butyl-2-[(6-methoxypyridin-3-yl)amino]propanamide](/img/structure/B12121838.png)

![3-{[(2-Chlorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12121848.png)
![ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12121849.png)
![3-[(4-chloro-2-methylphenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12121859.png)

